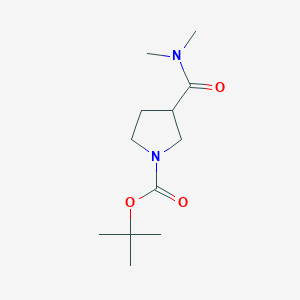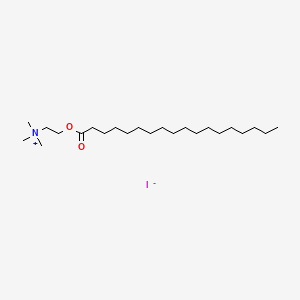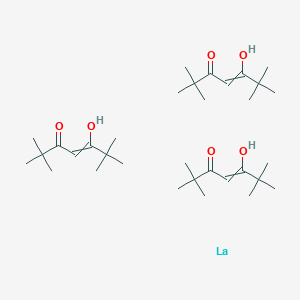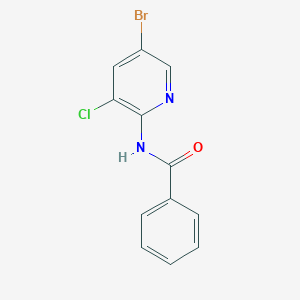
N-(5-Bromo-3-chloropyridin-2-YL)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Bromo-3-chloropyridin-2-YL)benzamide is a chemical compound with the molecular formula C12H8BrClN2O and a molecular weight of 311.56 g/mol It is characterized by the presence of a bromine atom at the 5th position and a chlorine atom at the 3rd position on the pyridine ring, which is attached to a benzamide moiety
Preparation Methods
The synthesis of N-(5-Bromo-3-chloropyridin-2-YL)benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and utilizing eco-friendly processes. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
N-(5-Bromo-3-chloropyridin-2-YL)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using reagents such as arylboronic acids in the presence of palladium catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed information on these reactions is limited.
Condensation Reactions: It can participate in condensation reactions with other amines or carboxylic acids to form new amide derivatives.
Scientific Research Applications
N-(5-Bromo-3-chloropyridin-2-YL)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(5-Bromo-3-chloropyridin-2-YL)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a quorum sensing inhibitor, obstructing cell-to-cell communication in bacterial populations and thereby inhibiting biofilm formation . The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(5-Bromo-3-chloropyridin-2-YL)benzamide can be compared with other similar compounds, such as:
- N-(5-Bromo-pyridin-2-yl)-2-chloro-benzamide
- N-Benzyl-2-chloro-N-pyridin-2-yl-benzamide
- 5-Bromo-N-(2-chloro-4-nitrophenyl)-2-(methylthio)benzamide
These compounds share structural similarities but differ in the position and type of substituents on the pyridine and benzamide rings, which can influence their chemical properties and applications.
Properties
Molecular Formula |
C12H8BrClN2O |
|---|---|
Molecular Weight |
311.56 g/mol |
IUPAC Name |
N-(5-bromo-3-chloropyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H8BrClN2O/c13-9-6-10(14)11(15-7-9)16-12(17)8-4-2-1-3-5-8/h1-7H,(H,15,16,17) |
InChI Key |
WQXKJEOSBVTTEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=N2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



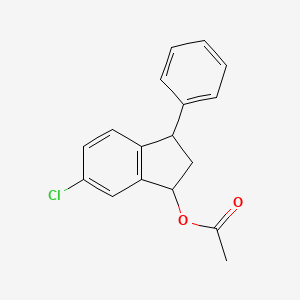
![Methyl 2-[(3-aminopropyl)amino]-3-methylbutanoate](/img/structure/B12437886.png)


![Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate](/img/structure/B12437897.png)
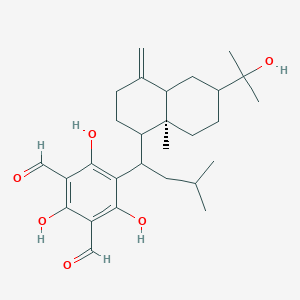
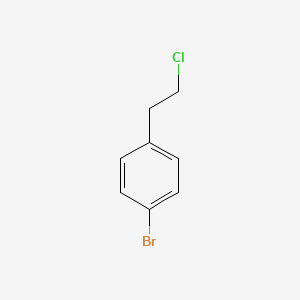
![[(3S,4R,5S)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate](/img/structure/B12437909.png)
![2,6-Dimethyl-4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester](/img/structure/B12437910.png)
![5-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B12437915.png)
